5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one
CAS No.:
Cat. No.: VC16577401
Molecular Formula: C9H7F3N4O
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3N4O |
|---|---|
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | 3-[3-amino-5-(trifluoromethyl)phenyl]-3,4-dihydro-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3,7H,13H2,(H,14,17) |
| Standard InChI Key | ZQRFAXDZRCRLMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)N)C2NC(=O)N=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[3-amino-5-(trifluoromethyl)phenyl]-3,4-dihydro-1,2,4-triazol-5-one, reflects its bipartite structure: a 1,2,4-triazol-5-one ring fused to a 3-amino-5-(trifluoromethyl)phenyl group. The triazolone moiety exists in a partially saturated dihydro form, which influences its conformational flexibility and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₇F₃N₄O |
| Molecular weight | 244.17 g/mol |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)N)C2=NNC(=O)N2 |
| InChIKey | KHJLSDSIZMEPMS-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity, while the amino group provides hydrogen-bonding capabilities, making the compound amenable to both hydrophobic and polar interactions .
Spectroscopic and Crystallographic Data
Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (149.4 Ų) and [M+Na]+ (157.4 Ų), suggest a compact molecular geometry with moderate polarity . While crystallographic data for this specific compound remains unpublished, related triazolone derivatives exhibit planar triazole rings and twisted aryl-triazolone dihedral angles, as seen in structurally analogous systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 3-amino-5-(trifluoromethyl)benzoic acid or its derivatives. A representative route involves:
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Nitration and Reduction: Introduction of nitro groups followed by catalytic hydrogenation to yield intermediates with free amino groups.
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Cyclization: Reaction with carbonyl sources (e.g., urea or phosgene) under acidic conditions to form the triazolone ring .
For example, 3-amino-5-(trifluoromethyl)phenyl intermediates can react with carbon disulfide or phenyl isothiocyanate to form thioamide derivatives, which subsequently undergo cyclization with haloketones or haloesters to yield triazolone analogs .
Industrial Methodologies
Industrial production employs batch and continuous-flow reactors to optimize yield and purity. Key considerations include:
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Temperature Control: Maintaining 80–120°C during cyclization to prevent decomposition.
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Catalyst Selection: Acid catalysts (e.g., HCl or H₂SO₄) accelerate ring closure but require neutralization steps .
A modified approach adapted from fluorinated triazole syntheses involves refluxing precursors in ethanol with sodium acetate, achieving yields >95% under mild conditions .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Substitution
The electron-deficient trifluoromethylphenyl group directs electrophilic attacks to the meta position relative to the amino group. Halogenation (e.g., bromination) proceeds selectively at the 4-position of the phenyl ring, as demonstrated in analogous compounds .
Ring-Opening and Functionalization
The triazolone ring undergoes nucleophilic ring-opening with amines or alcohols, producing hydrazide derivatives. For instance, reaction with methylamine generates 5-(methylamino)-1,2,4-triazole intermediates, which can be further alkylated or acylated .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide converts the triazolone ring to a triazole oxide, altering electronic properties.
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Reduction: Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, yielding dihydrotriazole derivatives .
Biological Activities and Mechanisms of Action
Anticancer Properties
Fluorinated triazolones interfere with nucleotide biosynthesis pathways. In vitro assays on derivatives demonstrate IC₅₀ values of 2.38–3.77 µM against cervical (SISO) and bladder (RT-112) cancer cells, likely through thymidylate synthase inhibition .
Anti-Inflammatory Effects
Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been proposed for related compounds, reducing prostaglandin and leukotriene production. Such mechanisms could mitigate inflammation in pulmonary and cardiovascular models .
Comparative Analysis with Related Compounds
Triazolone vs. Triazolthione Analogs
Replacing the triazolone carbonyl with a thiocarbonyl group (yielding 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-thione) increases lipophilicity and enhances antimicrobial potency but reduces metabolic stability .
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